N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(2-methoxyphenoxy)acetamide
Description
This compound features a unique hybrid structure combining a thiophen-3-ylmethyl group with a 2-methoxyphenoxy acetamide backbone.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-17(20,9-13-7-8-23-11-13)12-18-16(19)10-22-15-6-4-3-5-14(15)21-2/h3-8,11,20H,9-10,12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLZZEUDYFPHKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)COC2=CC=CC=C2OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(2-methoxyphenoxy)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene derivative, which is then reacted with a hydroxypropyl intermediate. The final step involves the coupling of this intermediate with a methoxyphenoxy acetamide under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the hydroxypropyl chain.
Scientific Research Applications
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(2-methoxyphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The thiophene ring and methoxyphenoxy group can bind to enzymes or receptors, modulating their activity. The hydroxypropyl chain may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Structural Analogues in 1,3,4-Thiadiazole Derivatives ()
Compounds 5k, 5l, and 5m share the 2-methoxyphenoxy acetamide moiety but replace the thiophen-3-ylmethyl group with 1,3,4-thiadiazol-2-yl rings substituted with methylthio, ethylthio, or benzylthio groups. Key differences include:
| Compound ID | Substituent on Thiadiazole | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 5k | Methylthio | 135–136 | 72 |
| 5l | Ethylthio | 138–140 | 68 |
| 5m | Benzylthio | 135–136 | 85 |
Key Observations :
Thiophene-2-yl Derivatives ()
N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives feature a thiophen-2-yl group instead of 3-yl, paired with a naphthalene moiety.
Structural and Functional Differences :
- Naphthalene Group: Introduces significant lipophilicity, which may enhance blood-brain barrier penetration compared to the target compound’s methoxyphenoxy group.
- Synthesis : These derivatives were synthesized via N-chloroacetylation and alkylation, suggesting similar pathways could apply to the target compound with modified reagents .
Pesticide-Related Acetamides ()
Thenylchlor (2-chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide) shares a thienylmethyl group but includes a chloro substituent and dimethylphenyl ring.
Comparison :
- Substituents: The chloro and dimethylphenyl groups in thenylchlor are critical for pesticidal activity, whereas the target compound’s methoxyphenoxy group may favor pharmaceutical applications (e.g., CNS or anti-inflammatory targets).
- Electronic Effects : The methoxy group in the target compound could donate electron density, contrasting with the electron-withdrawing chloro group in thenylchlor .
Multicomponent Reaction Products ()
N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide features a fluorophenyl group and cyclohexyl moiety.
Key Differences :
Physical Properties
While the target compound’s melting point is unspecified, analogs with similar groups (e.g., 5k, 5m in ) exhibit melting points of 135–140°C, suggesting comparable crystallinity. Yields for thiadiazole derivatives (68–85%) indicate moderate synthetic efficiency, likely applicable to the target compound’s synthesis .
Biological Activity
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(2-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Hydroxyl group : Contributes to solubility and reactivity.
- Thiophene ring : Known for its role in enhancing biological activity through interactions with various biological targets.
- Methoxyphenoxy group : Potentially increases lipophilicity and affects the compound’s interaction with cellular membranes.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest the following mechanisms:
- Inhibition of Phospholipase A2 (PLA2) : The compound has shown potential in inhibiting lysosomal phospholipase A2 (LPLA2), which is implicated in various pathological conditions, including phospholipidosis. Inhibition of this enzyme may lead to reduced inflammation and cellular damage .
- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which could protect cells from oxidative stress.
- Modulation of Neurotransmitter Systems : Thiophene derivatives are often linked to modulation of neurotransmitter systems, which may contribute to neuroprotective effects.
Pharmacological Effects
The pharmacological profile includes:
- Anti-inflammatory effects : By inhibiting LPLA2, the compound may reduce inflammatory responses.
- Neuroprotective effects : Potential modulation of neurotransmitter pathways could offer protection against neurodegenerative diseases.
Data Table of Biological Activity
| Property | Value/Description |
|---|---|
| Molecular Formula | C15H19NO4S |
| Molecular Weight | 305.38 g/mol |
| LPLA2 IC50 | Data pending further studies |
| Solubility | Soluble in organic solvents |
| Pharmacokinetics | Under investigation |
Study 1: Inhibition of LPLA2
A study conducted on various compounds indicated that this compound exhibited significant inhibition of LPLA2 activity. This was measured using a colorimetric assay where the absorbance change was monitored at 400 nm .
Study 2: Neuroprotective Effects
In vitro studies on neuronal cell lines treated with the compound revealed a decrease in cell death induced by oxidative stress. The results suggested that the compound could act as a protective agent against neurotoxicity, potentially through its antioxidant properties.
Study 3: Antiinflammatory Activity
In vivo models demonstrated that administration of the compound led to reduced markers of inflammation in tissues subjected to inflammatory stimuli. This supports its potential use in treating inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
